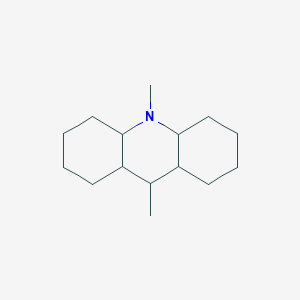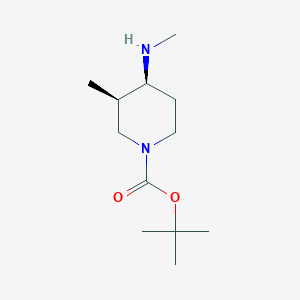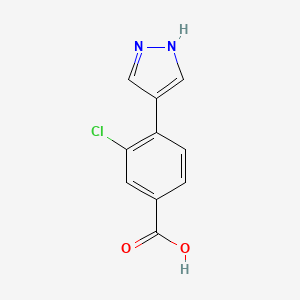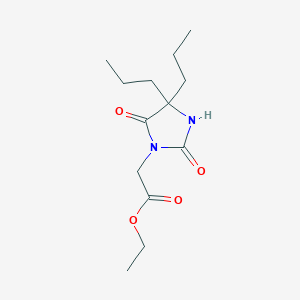
9,10-Dimethyltetradecahydroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dimethyltetradecahydroacridine is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a tetradecahydroacridine core with two methyl groups attached at the 9th and 10th positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethyltetradecahydroacridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Dimethyltetradecahydroacridine undergoes various chemical reactions, including:
Reduction: This process involves the addition of hydrogen atoms, typically converting double bonds to single bonds or reducing ketones to alcohols.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by the use of specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used, often in anhydrous solvents.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2), while nucleophilic substitutions often involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
9,10-Dimethyltetradecahydroacridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of dyes, pigments, and other materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 9,10-Dimethyltetradecahydroacridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dihydroacridine: This compound shares a similar core structure but lacks the methyl groups at the 9th and 10th positions.
9,9-Dimethyl-9,10-dihydroacridine: Similar in structure but with different hydrogenation states and functional groups.
Uniqueness
9,10-Dimethyltetradecahydroacridine is unique due to its specific substitution pattern and hydrogenation state, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
114310-62-2 |
|---|---|
Molekularformel |
C15H27N |
Molekulargewicht |
221.38 g/mol |
IUPAC-Name |
9,10-dimethyl-2,3,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydro-1H-acridine |
InChI |
InChI=1S/C15H27N/c1-11-12-7-3-5-9-14(12)16(2)15-10-6-4-8-13(11)15/h11-15H,3-10H2,1-2H3 |
InChI-Schlüssel |
RBEVZGUSUSYVJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CCCCC2N(C3C1CCCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((Hydroxy(2-hydroxy-3-((hydroxy(2-((12-hydroxy-13-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)nonadec-9-enoyl)oxy)-3-(octadeca-9,12-dienoyloxy)propoxy)phosphoryl)oxy)propoxy)phosphoryl)oxy)propane-1,2-diyl bis(octadeca-9,12-dienoate)](/img/structure/B12935727.png)


![12-hydroxy-1,10-bis(2-propan-2-yloxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12935763.png)
![12-hydroxy-1,10-bis(2,3,5,6-tetramethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12935765.png)

![3,24-dibromo-1,5,22,26-tetrazatridecacyclo[24.16.2.212,15.02,25.04,23.05,13.06,11.014,22.016,21.027,32.033,44.036,43.037,42]hexatetraconta-2,4(23),6,8,10,12,14,16,18,20,24,27,29,31,33(44),34,36(43),37,39,41,45-henicosaene](/img/structure/B12935785.png)
![7-(tert-Butyl) 1-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B12935789.png)
![tert-Butyl 6-bromo-4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12935795.png)


![Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate](/img/structure/B12935800.png)


